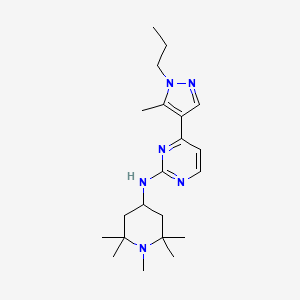![molecular formula C15H24N4O2S B5905021 N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, also known as ATS, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of succinimide and contains a thiazole ring, which gives it unique properties that have made it a popular choice for various research applications.
Mecanismo De Acción
The mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly those involved in calcium signaling. The compound has been shown to increase the activity of certain calcium channels, leading to an increase in intracellular calcium levels.
Biochemical and Physiological Effects
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the potential to act as an anti-inflammatory agent. The compound has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is its high affinity for certain ion channels, which makes it a useful tool for studying their properties and functions. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential therapeutic agent for neurodegenerative diseases and other conditions, and further research in this area could lead to the development of new treatments. Additionally, N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide could be used as a tool for studying the properties of ion channels and their role in various physiological processes.
Métodos De Síntesis
The synthesis of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide involves the reaction of 2-amino-1,3-thiazole with cycloheptylamine and succinic anhydride. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been used in a variety of scientific research applications, including as a tool for studying the properties of ion channels and as a potential therapeutic agent for various diseases. The compound has been shown to have a high affinity for certain ion channels, making it a useful tool for studying their properties and functions.
Propiedades
IUPAC Name |
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c16-15-19-12(10-22-15)9-17-13(20)7-8-14(21)18-11-5-3-1-2-4-6-11/h10-11H,1-9H2,(H2,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIKTWSTXPWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantylthio)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904944.png)
![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)
![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)



![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)